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Compound of Interest

Compound Name: 4-Ethyl-3-heptene

Cat. No.: B15176443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-3-heptene, a nine-carbon

branched alkene. The information presented herein is intended to support research and

development activities by providing key physicochemical data, a plausible synthetic route, and

safety and handling considerations. Due to the limited availability of published data on this

specific compound, some sections are based on general principles of organic chemistry and

data for structurally related molecules.

Physicochemical Properties
4-Ethyl-3-heptene is a non-polar organic compound. Its properties are summarized in the table

below. The data is compiled from various chemical databases and calculated values.
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Property Value Source

Molecular Formula C₉H₁₈

Molecular Weight 126.24 g/mol

IUPAC Name (E)-4-ethylhept-3-ene [1]

CAS Number 33933-74-3

Boiling Point 144.8 °C at 760 mmHg

Density 0.74 g/cm³

Refractive Index 1.425

Flash Point 22.5 °C

Vapor Pressure 6.3 mmHg at 25°C

LogP (Octanol/Water Partition

Coefficient)
4.1 (XLogP3) [1]

Canonical SMILES CCCC(=CCC)CC

InChI Key
UEXWGMADXSUAIL-

VQHVLOKHSA-N
[1]

Synthesis
The synthesis of 4-Ethyl-3-heptene can be achieved via the Wittig reaction, a reliable method

for forming carbon-carbon double bonds.[2] This reaction involves the treatment of an aldehyde

or ketone with a phosphorus ylide. For the synthesis of 4-Ethyl-3-heptene, 3-pentanone would

serve as the ketone, and the ylide would be generated from butyltriphenylphosphonium

bromide.

Plausible Experimental Protocol: Wittig Reaction
The following is a representative experimental protocol for the synthesis of 4-Ethyl-3-heptene
via the Wittig reaction. This protocol is based on general procedures for Wittig reactions and

may require optimization for this specific transformation.
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Materials:

Butyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

Anhydrous tetrahydrofuran (THF)

3-Pentanone

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon

atmosphere)

Procedure:

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere

(nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a stoichiometric equivalent of n-butyllithium solution dropwise via syringe. The

formation of the ylide is indicated by a color change (typically to deep red or orange).

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature

and stir for an additional hour to ensure complete ylide formation.

Wittig Reaction: Cool the ylide solution to 0 °C.

Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.
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Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

solvent.

The crude product will contain triphenylphosphine oxide as a major byproduct. This can be

removed by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to

yield the pure 4-Ethyl-3-heptene.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 4-Ethyl-3-heptene via the Wittig reaction.
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Spectroscopic Analysis
Detailed spectroscopic data for 4-Ethyl-3-heptene is not widely available in the peer-reviewed

literature. The following represents a predictive analysis based on the compound's structure

and data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance):

δ ~5.1-5.3 ppm (m, 1H): Vinylic proton (-CH=).

δ ~1.9-2.1 ppm (m, 4H): Allylic protons (-CH₂-CH=).

δ ~0.9-1.1 ppm (m, 12H): Methyl and ethyl protons (-CH₃ and -CH₂-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

δ ~135-145 ppm: Vinylic carbons (-C=C-).

δ ~20-40 ppm: Allylic and other sp³ hybridized carbons.

δ ~10-15 ppm: Methyl carbons.

Mass Spectrometry (MS):

The electron ionization mass spectrum of 4-Ethyl-3-heptene is expected to show a molecular

ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve allylic cleavage,

leading to the formation of stable carbocations. Key fragments would be expected at:

m/z = 97: Loss of an ethyl group (-CH₂CH₃).

m/z = 83: Loss of a propyl group (-CH₂CH₂CH₃).

m/z = 69: Further fragmentation.

m/z = 55: Further fragmentation.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Ethyl-3-heptene would exhibit characteristic peaks for an alkene:
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~3000-3100 cm⁻¹: C-H stretch of the vinylic C-H bond.

~2850-3000 cm⁻¹: C-H stretch of the sp³ C-H bonds.

~1660-1680 cm⁻¹: C=C stretch (for a tri-substituted alkene).

~800-840 cm⁻¹: C-H out-of-plane bend for a tri-substituted alkene.

Reactivity and Potential Applications
As a tri-substituted alkene, 4-Ethyl-3-heptene can undergo a variety of electrophilic addition

reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. The

double bond can also be cleaved through ozonolysis. Due to its branched structure, it may

have applications as a specialty chemical intermediate or as a component in complex organic

syntheses. There is currently no evidence to suggest its use in drug development.

Biological and Toxicological Information
There is a significant lack of publicly available data regarding the biological activity, metabolic

fate, and toxicological profile of 4-Ethyl-3-heptene. Due to its non-polar, hydrocarbon nature, it

is likely to be lipophilic and may be absorbed through the skin and respiratory tract.

Safety and Handling
No specific safety data sheet (SDS) for 4-Ethyl-3-heptene is readily available. Based on the

properties of similar alkenes, it should be handled as a flammable liquid.[3] Appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should

be worn. All handling should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this document is for research and informational

purposes only. It is not intended to be a substitute for professional safety and handling

guidance. Always consult a comprehensive and current Safety Data Sheet (SDS) for any

chemical before use. The experimental protocol is a representative example and has not been

optimized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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